REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]([OH:6])=O.[P:7]([OH:10])([OH:9])[OH:8].P(Cl)(Cl)Cl>S1(CCCC1)(=O)=O>[CH2:3]([C:4]([P:7]([OH:10])([OH:9])=[O:8])([P:7]([OH:10])([OH:9])=[O:8])[OH:6])[CH2:2][NH2:1]
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Name
|
|
Quantity
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25 g
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Type
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reactant
|
Smiles
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NCCC(=O)O
|
Name
|
|
Quantity
|
34.5 g
|
Type
|
reactant
|
Smiles
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P(O)(O)O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
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S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
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83 mL
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Type
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CUSTOM
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Details
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stirred for 4 hrs at 0-5° C
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture is cooled to 35-40° C.
|
Type
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TEMPERATURE
|
Details
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The mixture is heated to 63-67° C. for 3 hrs
|
Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
whereby white solid results
|
Type
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TEMPERATURE
|
Details
|
It is then cooled to 0-5° C.
|
Type
|
CUSTOM
|
Details
|
quenched by slow addition of water (250 ml) at 0-5° C. over a period of 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
is heated at 100° C. for 3 hrs
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
Cooled the charcoalized solution
|
Type
|
FILTRATION
|
Details
|
The crystallized product is filtered
|
Type
|
WASH
|
Details
|
washed sequentially with chilled water (100 ml), rectified spirit (75 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in air oven at 55-60° C. until water content
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |